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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzaldehyde

Cat. No.: B1279160 Get Quote

An In-Depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde: Synthesis, Reactivity, and

Applications in Drug Discovery

Abstract
5-Bromo-2-nitrobenzaldehyde is a pivotal intermediate in modern organic synthesis, valued for

its trifunctional nature that enables the construction of complex molecular architectures. The

strategic placement of an electrophilic aldehyde, a reducible nitro group, and a versatile

bromine atom makes it an indispensable building block for novel heterocyclic compounds,

particularly in the realms of pharmaceutical and agrochemical development. This guide

provides an in-depth exploration of 5-bromo-2-nitrobenzaldehyde, covering its physicochemical

properties, a robust and scientifically-grounded synthesis protocol, detailed characterization

data, and a mechanistic overview of its reactivity. It aims to equip researchers, scientists, and

drug development professionals with the technical insights required to effectively utilize this

versatile reagent in their synthetic endeavors.

Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of sound

experimental design. The key data for 5-Bromo-2-nitrobenzaldehyde are summarized below.
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Property Value Reference(s)

IUPAC Name 5-bromo-2-nitrobenzaldehyde [1]

Synonyms

2-Nitro-5-bromobenzaldehyde,

Benzaldehyde, 5-bromo-2-

nitro-

[1][2]

CAS Number 20357-20-4 [3][4]

Molecular Formula C₇H₄BrNO₃ [1][2][4]

Molecular Weight 230.02 g/mol [1][2][4]

Appearance
White to very pale yellow

crystalline powder
[2][5]

Melting Point 71-75 °C [6]

Solubility

Sparingly soluble in water;

Soluble in dichloromethane,

ethanol, ether

[7]

Storage

Store at room temperature,

sealed, dry, under inert gas. Air

sensitive.

[3][5][8]

Table 1.1: GHS Safety and Hazard Information[3][9]
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Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H315: Causes skin irritation.H319: Causes

serious eye irritation.H302: Harmful if

swallowed.

Precautionary Statements

P264: Wash skin thoroughly after

handling.P280: Wear protective gloves/eye

protection/face protection.P302+P352: IF ON

SKIN: Wash with plenty of

water.P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.P337+P313: If eye irritation

persists: Get medical advice/attention.

Synthesis and Characterization
The most chemically sound and reliable route to 5-bromo-2-nitrobenzaldehyde is a two-step

synthesis commencing from 4-bromotoluene. This strategy ensures the correct regiochemistry

of the substituents, a critical consideration that single-step nitration of other precursors fails to

achieve selectively.

Synthetic Strategy Overview
The synthesis proceeds in two distinct stages:

Electrophilic Nitration: 4-Bromotoluene is nitrated to yield 4-bromo-2-nitrotoluene. The

regioselectivity of this step is governed by the directing effects of the substituents on the

aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the

bromine (-Br) is a deactivating, yet also ortho, para-director. The stronger activating effect of

the methyl group dictates the position of nitration, favoring substitution at the positions ortho

to it (C2 and C6). This results in the desired 4-bromo-2-nitrotoluene as the major product.[10]

Oxidation: The methyl group of 4-bromo-2-nitrotoluene is then selectively oxidized to an

aldehyde. A robust method involves the use of chromium trioxide in acetic anhydride to form
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a stable diacetate intermediate, which is subsequently hydrolyzed to afford the final product,

5-bromo-2-nitrobenzaldehyde. This two-stage oxidation prevents over-oxidation to the

carboxylic acid, a common side reaction with stronger, direct oxidation methods.

Step 1: Regioselective Nitration

Step 2: Selective Oxidation

4-Bromotoluene

Nitration
Reagents: HNO₃, H₂SO₄

4-Bromo-2-nitrotoluene

4-Bromo-2-nitrotoluene

Oxidation & Hydrolysis
Reagents:

1. CrO₃, Ac₂O
2. H₃O⁺, Heat

5-Bromo-2-nitrobenzaldehyde
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Figure 1: Overall synthetic workflow for 5-Bromo-2-nitrobenzaldehyde.

Detailed Experimental Protocol
Part A: Synthesis of 4-Bromo-2-nitrotoluene from 4-Bromotoluene

Causality: This protocol is based on the principles of electrophilic aromatic substitution. A

mixture of nitric and sulfuric acid generates the potent electrophile, the nitronium ion (NO₂⁺).

The reaction is performed at low temperatures to control the exothermic nature of the nitration

and to minimize the formation of by-products.

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, add 4-bromotoluene (1.0 eq). Cool the flask in an ice-salt bath to

0 °C.

Acid Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding

concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice

bath.

Nitration: Add the cold nitrating mixture dropwise to the stirred 4-bromotoluene via the

dropping funnel. Critically maintain the internal reaction temperature below 10 °C throughout

the addition.

Reaction Completion: After the addition is complete, allow the mixture to stir at room

temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Work-up: Slowly pour the reaction mixture over a large volume of crushed ice. A yellow solid,

4-bromo-2-nitrotoluene, will precipitate.

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until

the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-bromo-2-

nitrotoluene.

Part B: Oxidation of 4-Bromo-2-nitrotoluene to 5-Bromo-2-nitrobenzaldehyde
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Causality: This procedure, adapted from a general method for oxidizing substituted toluenes,

uses chromium trioxide to convert the methyl group into a geminal diacetate.[1] This

intermediate is stable to the oxidizing conditions. Subsequent acid-catalyzed hydrolysis cleaves

the acetate groups to reveal the aldehyde. The temperature is kept below 10 °C during the

oxidation to prevent side reactions and degradation.

Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer and a

thermometer, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in acetic anhydride (approx. 8

volumes) and cool to 0 °C in an ice-salt bath.

Acid Addition: Slowly add concentrated sulfuric acid (approx. 2.5 eq) dropwise, ensuring the

temperature remains low.

Oxidant Addition: Add chromium trioxide (CrO₃, approx. 2.8 eq) in small portions. The rate of

addition must be controlled to keep the internal temperature below 10 °C.

Reaction Completion: After the final addition, continue stirring for 1 hour at low temperature.

Intermediate Isolation: Pour the reaction mixture into a large volume of an ice-water mixture.

Filter the resulting solid precipitate (the diacetate intermediate) and wash it extensively with

water.

Hydrolysis: Transfer the crude diacetate intermediate to a flask containing a mixture of water,

ethanol, and concentrated sulfuric acid (e.g., 2:2:0.2 ratio by volume).

Product Formation: Heat the mixture to reflux for 30-45 minutes to effect hydrolysis.

Purification: Cool the solution in an ice bath to crystallize the 5-bromo-2-nitrobenzaldehyde.

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum

desiccator. The product can be further purified by recrystallization from an ethanol/water

mixture if necessary.

Spectroscopic Characterization
Confirming the structure and purity of the final product is paramount. The following data are

characteristic of 5-Bromo-2-nitrobenzaldehyde.
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Spectrum Type Key Features / Data Reference(s)

¹H NMR (CDCl₃, 500 MHz)

δ 10.41 (s, 1H, -CHO), 8.06 (d,

J=2.1 Hz, 1H, Ar-H), 8.02 (d,

J=8.6 Hz, 1H, Ar-H), 7.87 (dd,

J=8.6, 2.1 Hz, 1H, Ar-H)

[11]

IR (ATR)

Characteristic peaks for C=O

(aldehyde, ~1700 cm⁻¹), C-

NO₂ (asymmetric ~1530 cm⁻¹,

symmetric ~1350 cm⁻¹), and

aromatic C-H stretches.

[1]

Mass Spec (GC-MS)

Molecular Ion (M⁺) peak

corresponding to m/z ≈

229/231 (due to bromine

isotopes ⁷⁹Br/⁸¹Br).

[1]

UV-Vis λmax ≈ 276 nm (in CH₃CN) [7]

Chemical Reactivity and Mechanistic Insights
The synthetic utility of 5-bromo-2-nitrobenzaldehyde stems from the distinct reactivity of its

three functional groups, which can often be addressed with high selectivity.

Aldehyde Reactivity Nitro Group Reactivity Bromine Reactivity

5-Bromo-2-nitrobenzaldehyde

Nucleophilic Addition
(e.g., Grignard, Organolithium)

Reduction to Alcohol
(e.g., NaBH₄)

Condensation
(e.g., Wittig, Schiff Base)

 Electrophilic
Carbonyl

Reduction to Amine
(e.g., Fe/HCl, H₂/Pd)

 Electron-
withdrawing

Cross-Coupling
(e.g., Suzuki, Sonogashira)

 Versatile Handle
for C-C bond formation

Nucleophilic Aromatic
Substitution (SNAr)
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Figure 2: Reactivity map of 5-Bromo-2-nitrobenzaldehyde highlighting key transformation

pathways.

The Aldehyde Group (-CHO): As a primary site of electrophilicity, the aldehyde carbonyl is

susceptible to nucleophilic attack. This enables classical transformations such as Wittig

reactions to form alkenes, condensation with primary amines to yield Schiff bases (imines),

and reduction with mild hydrides (e.g., NaBH₄) to the corresponding benzyl alcohol.

The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily

reduced to an amino group (-NH₂). This transformation is fundamental, as it introduces a

nucleophilic center and opens the door to a vast array of cyclization reactions. The resulting

2-amino-5-bromobenzaldehyde is a precursor to quinolines, benzodiazepines, and other

pharmaceutically important heterocyclic systems.

The Bromine Atom (-Br): The C-Br bond serves as a versatile handle for carbon-carbon and

carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[8]

Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can all be employed to

introduce new substituents at the C5 position, dramatically increasing molecular complexity.

The strong electron-withdrawing effect of the adjacent nitro group also activates the bromine

for nucleophilic aromatic substitution (SNAr) with potent nucleophiles.

Applications in Drug Discovery and Organic
Synthesis
The true value of 5-bromo-2-nitrobenzaldehyde is realized in its application as a strategic

building block. Its ability to participate in sequential, selective reactions makes it a powerful tool

for constructing complex target molecules.

A common workflow in drug discovery involves using the aldehyde for an initial condensation or

chain-elongation reaction, followed by reduction of the nitro group and subsequent

intramolecular cyclization to build a heterocyclic core. The bromine atom can be retained until a

late stage for diversification of the molecular scaffold via cross-coupling.
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Phase 1: Scaffold Construction

Phase 2: Late-Stage Diversification

5-Bromo-2-nitrobenzaldehyde

Step 1: Condensation
(e.g., with an active

methylene compound)

 Introduce
Side Chain

Step 2: Nitro Reduction
(Formation of aniline)

Step 3: Intramolecular Cyclization
(e.g., Friedländer annulation)

Step 4: Cross-Coupling
(e.g., Suzuki reaction with

various boronic acids)

 Formed Heterocyclic Core
(e.g., Bromo-substituted quinoline)

Library of Diverse
Drug Candidates
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Figure 3: Generalized workflow illustrating the use of 5-Bromo-2-nitrobenzaldehyde in

constructing a library of drug candidates.

This molecule is a known intermediate for the synthesis of various bioactive compounds,

including antifungal and antibacterial agents.[8] The ortho-nitrobenzaldehyde moiety is

structurally related to reagents used in the classic Baeyer–Drewsen indigo synthesis and as

photolabile protecting groups, suggesting further potential applications for this brominated

analog.

Safe Handling and Storage
Due to its hazardous properties, strict adherence to safety protocols is mandatory when

handling 5-bromo-2-nitrobenzaldehyde.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields, and a laboratory coat.[3]

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood, to avoid inhalation of dust.[3] Prevent dispersion of dust during

weighing and transfer.

Handling: Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after

handling.[3]

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place away from

incompatible materials. As it is noted to be air-sensitive, storage under an inert atmosphere

(e.g., nitrogen or argon) is recommended for long-term stability.[3][5]

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the

solid material without creating dust and place it in a sealed container for disposal according

to local regulations.

Conclusion
5-Bromo-2-nitrobenzaldehyde is a high-value, versatile chemical intermediate whose utility is

rooted in the orthogonal reactivity of its functional groups. Its well-defined synthesis from

readily available starting materials, combined with its predictable reactivity, makes it an
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essential tool for synthetic chemists. For professionals in drug discovery and development, this

compound provides a reliable and strategically powerful platform for the construction and

diversification of novel heterocyclic scaffolds, accelerating the journey from concept to

candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV2P0441
https://acta-arhiv.chem-soc.si/52/52-4-460.pdf
https://m.youtube.com/watch?v=facYXw6HW-I
https://www.chemicalbook.com/synthesis/4-bromo-2-nitrotoluene.htm
https://en.wikipedia.org/wiki/%C3%89tard_reaction
https://byjus.com/chemistry/etard-reaction-mechanism/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_4_Nitrobenzaldehyde_CAS_555_16_8.pdf
https://journal.hep.com.cn/fcse/EN/10.1007/s11705-009-0167-8
https://journal.hep.com.cn/fcse/EN/10.1007/s11705-009-0167-8
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.10%3A_Synthesis_of_Polysubstituted_Benzenes
https://www.chemicalbook.com/synthesis/4-bromo-2-nitrobenzaldehyde.htm
https://www.researchgate.net/publication/225986692_Selective_oxidation_of_o-nitrotoluene_to_o-nitrobenzaldehyde_with_metalloporphyrins_as_biomimetic_catalys
https://www.benchchem.com/product/b1279160#5-bromo-2-nitrobenzaldehyde-structural-formula
https://www.benchchem.com/product/b1279160#5-bromo-2-nitrobenzaldehyde-structural-formula
https://www.benchchem.com/product/b1279160#5-bromo-2-nitrobenzaldehyde-structural-formula
https://www.benchchem.com/product/b1279160#5-bromo-2-nitrobenzaldehyde-structural-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1279160?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

